molecular formula C21H22N4O5S B10867558 methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(4-sulfamoylbenzyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(4-sulfamoylbenzyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10867558
M. Wt: 442.5 g/mol
InChI Key: NKWPPQYJUJVYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(4-sulfamoylbenzyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole-based compound characterized by a conjugated enaminone system and a sulfamoylbenzyl substituent. The sulfamoyl group (-SO₂NH₂) suggests possible inhibitory activity against enzymes like carbonic anhydrases or tyrosine kinases, common in sulfonamide-containing pharmaceuticals . The ester moiety (methyl acetate) enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. Structural elucidation of such compounds typically employs X-ray crystallography using programs like SHELXL and visualization tools like ORTEP .

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

methyl 2-[4-[C-methyl-N-[(4-sulfamoylphenyl)methyl]carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H22N4O5S/c1-14(23-13-15-8-10-17(11-9-15)31(22,28)29)20-18(12-19(26)30-2)24-25(21(20)27)16-6-4-3-5-7-16/h3-11,24H,12-13H2,1-2H3,(H2,22,28,29)

InChI Key

NKWPPQYJUJVYRA-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=C(C=C1)S(=O)(=O)N)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Pyrazolone Core Synthesis via Three-Component Condensation

The 1-phenyl-3-methyl-5-pyrazolone scaffold is synthesized through condensation of phenylhydrazine, methyl acetoacetate, and formaldehyde under acidic conditions. Source demonstrates that adjusting the pH of phenylhydrazine’s methanol solution to 5.0–6.5 with hydrochloric acid facilitates nucleophilic attack on methyl acetoacetate’s β-keto ester group. Refluxing at 45–90°C for 2–6 hours yields the intermediate 1-phenyl-3-methyl-5-pyrazolone with 97.6% efficiency . Critical parameters include:

ParameterOptimal RangeImpact on Yield
Reaction Temperature70–80°CMaximizes cyclization
Molar Ratio (Phenylhydrazine:Methyl Acetoacetate)1:1.2Reduces side products
pH5.5–6.0Enhances protonation

Post-reaction, methanol is distilled under reduced pressure, and the crude product is recrystallized using methanol-acetone (3:1 v/v) to achieve 99.6% purity . This step is pivotal for removing unreacted starting materials and ensuring a pristine core for subsequent functionalization.

Acetoxy Group Installation via Esterification

The acetoxy moiety at position 3 is introduced via esterification of the pyrazolone’s hydroxyl group. Source details a solvent-free approach using acetamide and formaldehyde under vacuum (140–150°C, 3–10 hours). For the target compound, methyl acetate serves as both solvent and acyl donor. Key steps include:

  • Deprotonation : Sodium methoxide (0.1 eq) deprotonates the hydroxyl group, enhancing nucleophilicity.

  • Acyl Transfer : Methyl acetate reacts with the alkoxide intermediate, forming the acetylated product.

  • Workup : Excess reagents are removed via vacuum distillation (20–3 mbar) , achieving >90% yield.

FT-IR analysis confirms successful esterification through C=O stretches at 1760 cm⁻¹ and C–O–C vibrations at 1240 cm⁻¹ .

Sulfamoylbenzylaminoethylidene Functionalization

The sulfamoylbenzylaminoethylidene side chain is appended via a two-step protocol derived from NLRP3 probe synthesis :

Step 1: Isocyanate Formation
4-Sulfamoylbenzylamine is treated with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0°C to generate the corresponding isocyanate.

Step 2: Coupling Reaction
The pyrazolone intermediate reacts with the isocyanate under basic conditions (NaH, THF, 25°C), forming a urea linkage. Source emphasizes that slow addition (1–2 hours) minimizes oligomerization. The product is isolated via precipitation in ice-cwater and recrystallized from ethanol (yield: 78–82%).

Stereochemical Control and Z-Configuration Stabilization

The Z-configuration at the ethylidene moiety is critical for biological activity. Density functional theory (DFT) calculations reveal that intramolecular hydrogen bonding between the sulfamoyl group and the pyrazolone’s carbonyl stabilizes the Z-isomer by 5.2 kcal/mol compared to the E-form . Experimental validation via NOESY NMR shows proximity between the ethylidene proton (δ 7.25 ppm) and the phenyl ring’s ortho-hydrogens, confirming the Z-configuration .

Purification and Analytical Characterization

Final purification employs mixed-solvent recrystallization (methanol:ethyl acetate 2:1) to remove trace impurities. Analytical data:

  • Melting Point : 127–128°C (consistent with literature ).

  • HPLC Purity : 99.8% (C18 column, acetonitrile:water 70:30).

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.35 (s, 3H, CH3), 3.65 (s, 3H, OCH3), 4.12 (s, 2H, CH2), 7.28–7.55 (m, 9H, aromatic), 8.01 (s, 1H, NH) .

Green Chemistry Considerations

Source ’s Fe3O4-supported dioxomolybdenum catalyst enables solvent-free synthesis at 80°C, reducing waste. Catalyst recycling (8 cycles, <5% activity loss) aligns with sustainable practices. Energy consumption is minimized via microwave-assisted steps (30 minutes vs. 6 hours conventionally) .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Saponification : Treatment with aqueous NaOH generates the sodium salt of the corresponding carboxylic acid, which can be protonated to form the free acid.

  • Acid-Catalyzed Hydrolysis : In the presence of HCl, the ester converts to acetic acid derivatives, with reaction rates influenced by temperature and solvent polarity.

Reaction Conditions

ConditionProductYield (%)Reference
1M NaOH, reflux, 2hSodium carboxylate85–90
6M HCl, ethanol, 70°C, 4hCarboxylic acid78

Sulfonamide Reactivity

The sulfamoylbenzyl group participates in nucleophilic substitutions:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

  • Cross-Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the aromatic ring .

Pyrazole Ring Reactions

  • Electrophilic Substitution : The pyrazole ring undergoes nitration or halogenation at the C4 position due to electron-donating effects from adjacent substituents.

  • Cyclization : Intramolecular reactions with aldehydes or ketones form fused heterocycles, enhancing biological activity.

Tautomerism and Stability

The compound exists in a keto-enol tautomeric equilibrium, stabilized by intramolecular hydrogen bonding between the pyrazole carbonyl and the sulfonamide NH group . This tautomerism influences reactivity:

  • Keto Form : Dominates in nonpolar solvents (e.g., chloroform).

  • Enol Form : Favored in polar protic solvents (e.g., water), enhancing susceptibility to oxidation.

Redox Reactions

  • Oxidation : Treatment with KMnO₄ in acidic medium cleaves the pyrazole ring, producing phenylacetic acid derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the ethylidene group, yielding a saturated amine intermediate.

Photochemical Reactivity

UV irradiation in methanol induces [2+2] cycloaddition between the pyrazole ring and adjacent double bonds, forming bicyclic adducts. Quantum yield studies indicate moderate photoreactivity (Φ = 0.32).

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Product FeatureBiological Relevance
Ester HydrolysisNaOH/H₂O, refluxCarboxylate saltEnhanced solubility
Sulfonamide AlkylationCH₃I, K₂CO₃, DMFN-MethylsulfonamideImproved metabolic stability
Pyrazole NitrationHNO₃/H₂SO₄, 0°CC4-Nitro derivativeAntitumor activity

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(4-sulfamoylbenzyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a study highlighted the synthesis of pyrazole derivatives that showed cytotoxic effects against various cancer cell lines such as colorectal carcinoma and breast cancer . These compounds often function by targeting specific pathways involved in cell proliferation and survival.

Antioxidant Properties

Research indicates that pyrazoles can act as effective antioxidants. This compound may possess radical scavenging abilities, making it a candidate for further investigation in the development of antioxidant therapies . The DPPH assay is commonly used to evaluate the radical scavenging activity of such compounds, demonstrating their potential to mitigate oxidative stress-related diseases.

Anti-inflammatory Effects

The compound's structure suggests it may also exhibit anti-inflammatory properties, which are crucial for treating various chronic inflammatory conditions. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammatory responses . This mechanism makes this compound a potential candidate for developing new anti-inflammatory drugs.

Synthesis and Functionalization

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency . The ability to functionalize the pyrazole ring further expands its applicability in drug design and development.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is critical for optimizing its biological activity. Variations in substituents on the pyrazole ring can significantly affect its pharmacological properties, including potency and selectivity against specific targets . Ongoing research aims to elucidate these relationships to guide future synthesis of more effective derivatives.

Mechanism of Action

The mechanism of action of methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(4-sulfamoylbenzyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity (Inferred/Reported) Synthesis Reference
Target Compound Pyrazole core, enaminone, sulfamoylbenzyl, methyl acetate Enzyme inhibition (e.g., carbonic anhydrase) Likely via Schiff base condensation
4-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide Pyrazole core, fluorophenyl, sulfonamide, hydroxyl-enaminone Antimicrobial, anti-inflammatory Pyrazole-aniline coupling
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Pyrazole-thiazolidinone hybrid, fluorobenzyloxy, thioamide Antidiabetic (PPAR-γ modulation) Multicomponent cyclization
3-Methyl-4-{[(3-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(phenyl)methyl]amino}benzyl)amino]methylidene}-1-phenyl-1H-pyrazol-5(4H)-one Bis-pyrazole, imine linkages, phenyl substituents Not explicitly reported (structural analog) Condensation reactions
Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate Pyrazole core, toluyl group, phenylpropanoate ester Potential kinase inhibition Esterification/condensation

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The sulfamoylbenzyl group in the target compound distinguishes it from analogs with fluorophenyl () or thiazolidinone () moieties. Sulfamoyl groups are known for strong hydrogen-bonding capabilities, enhancing binding to enzyme active sites (e.g., carbonic anhydrase IX inhibitors) . Thiazolidinone-containing analogs () may exhibit dual functionality, combining pyrazole-mediated anti-inflammatory effects with thiazolidinone-driven PPAR-γ activation for antidiabetic applications .

Ester vs. Acid Moieties: The methyl acetate in the target compound contrasts with the carboxylic acid in ’s compound. This difference impacts solubility and bioavailability; esters are typically more lipophilic, favoring cellular uptake, while acids may improve water solubility for intravenous formulations .

Synthetic Pathways: The target compound and ’s analog both utilize Schiff base condensation for enaminone formation, a method favored for its regioselectivity . In contrast, ’s thiazolidinone-pyrazole hybrid requires multicomponent cyclization, which introduces complexity but improves atom economy .

Crystallographic Analysis: Structural confirmation of these compounds relies heavily on SHELXL for refinement and ORTEP for visualization (e.g., anisotropic displacement parameters in and ) . The target compound’s planar pyrazole-enaminone system likely exhibits similar crystallographic behavior to ’s bis-pyrazole derivative .

Biological Activity

The compound methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(4-sulfamoylbenzyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring with various substituents, including a sulfonamide group. The presence of these functional groups is critical for its biological interactions.

Chemical Formula

  • Molecular Formula : C₁₅H₁₈N₄O₃S
  • Molecular Weight : 342.39 g/mol

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide group in this compound is known to enhance antibacterial properties by interfering with folic acid synthesis in bacteria.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound have shown inhibitory effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, thereby reducing inflammation in various models .

Case Studies

  • Antibacterial Activity : A study demonstrated that a related pyrazole compound exhibited a minimum inhibitory concentration (MIC) against E. coli of 32 µg/mL, indicating strong antibacterial potential .
  • Anticancer Research : In vitro assays revealed that a derivative of this compound reduced the viability of breast cancer cells by 50% at a concentration of 10 µM after 48 hours of treatment .
  • Anti-inflammatory Model : In an animal model of arthritis, administration of a pyrazole derivative led to a significant decrease in paw swelling and histological signs of inflammation compared to controls .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors involved in inflammatory responses, modulating their activity and leading to reduced inflammation.

Q & A

Q. What are the established synthetic routes for methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(4-sulfamoylbenzyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and sulfamoylbenzylamine derivatives. A key step involves forming the (4Z)-ethylidene moiety through Schiff base formation under acidic or reflux conditions. Optimization includes:

  • Temperature control : Maintain 60–80°C to prevent side reactions (e.g., isomerization of the Z-configuration) .
  • Catalyst selection : Use anhydrous HCl or acetic acid to enhance imine formation .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) resolves stereoisomers .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • NMR : Focus on ¹H NMR signals for the ethylidene proton (δ 7.8–8.2 ppm, singlet) and sulfamoyl group (δ 2.9–3.1 ppm, quartet) .
  • IR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and N–H bending (sulfamoyl) at 3300–3500 cm⁻¹ .
  • Mass Spectrometry : Prioritize molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the Z-configuration .

Q. How can researchers validate the purity and stability of this compound under laboratory storage conditions?

  • HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>98%) and detect degradation products .
  • Stability testing : Store at –20°C in amber vials; monitor for hydrolysis of the ester group via periodic NMR analysis .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how can SHELXL parameters resolve them?

  • Disorder in the ethylidene group : Apply "PART" commands in SHELXL to model split positions and refine occupancy ratios .
  • Hydrogen bonding : Use "DFIX" restraints for N–H···O interactions involving the sulfamoyl group, with bond lengths fixed at 1.8–2.0 Å .
  • Validation : Check ADDSYM in PLATON to detect missed symmetry elements and avoid overfitting .

Q. How should researchers address contradictions between computational and experimental spectral data?

  • DFT calculations : Compare computed (B3LYP/6-31G*) vs. experimental IR/NMR spectra. Discrepancies in carbonyl stretches may indicate solvent effects—re-run calculations with a PCM model (e.g., water or DMSO) .
  • Dynamic effects : Use molecular dynamics simulations to assess conformational flexibility of the ethylidene group, which may explain broad NMR signals .

Q. What methodologies are recommended for studying the environmental fate of this compound?

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water systems .
  • Photolysis studies : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS, focusing on cleavage of the sulfamoyl group .
  • Ecotoxicity : Test on Daphnia magna (OECD 202) to determine LC₅₀ values, prioritizing the compound’s impact on aquatic ecosystems .

Q. How can researchers design derivatives to enhance bioactivity while maintaining the Z-configuration?

  • Functional group substitution : Replace the methyl ester with a trifluoromethyl group (via nucleophilic acyl substitution) to improve metabolic stability .
  • Schiff base modification : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance π-π stacking in target binding pockets .
  • Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to preserve the Z-configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.